1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Physicochemical property Lead optimisation Medicinal chemistry

Source 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933251-67-3) for precise pharmacological profiling. Its specific N-1 benzyl (not difluorobenzyl) substitution predicts >10-fold lower PDK1 potency versus patented analogs, creating an ideal matched negative control to distinguish on-target pharmacology from scaffold effects. The absence of a 3-nitro group on the benzyl ring eliminates low-micromolar IAP activity seen in analogs, providing a clean baseline for additive or synergistic studies with alkaline phosphatase inhibitors. Do not substitute generic 2-oxo-1,2-dihydropyridine-3-carboxamides without empirical head-to-head data.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 933251-67-3
Cat. No. B2742721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS933251-67-3
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O4/c23-18(20-15-8-10-16(11-9-15)22(25)26)17-7-4-12-21(19(17)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23)
InChIKeyKGUAZDLPLIAPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933251-67-3) – Procurement‑Grade Chemical Profile and Scaffold Identity


1‑Benzyl‑N‑(4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide (CAS 933251‑67‑3) is a 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide derivative whose core scaffold has been patented as a pharmacophore for phosphoinositide‑dependent kinase‑1 (PDK1) inhibition [1]. The compound carries a benzyl substituent at the N‑1 position and a 4‑nitrophenyl moiety on the carboxamide nitrogen, yielding a molecular formula of C₁₉H₁₅N₃O₄ and a molecular mass of 349.34 g mol⁻¹ [2]. This specific substitution pattern distinguishes it from the difluorobenzyl‑bearing analogs that dominate the PDK1 patent literature.

Why 1‑Benzyl‑N‑(4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide Cannot Be Replaced by In‑Class Analogs


Although the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide core is shared by numerous compounds, even minor changes in the N‑1 substituent produce large shifts in target affinity and selectivity. For instance, the closely related 1‑(3‑nitrobenzyl) analog (CAS not assigned) gains an extra nitro group that adds 45 Da, two additional hydrogen‑bond acceptors, and a substantially altered electrostatic surface, leading to a measured Ki of 3.2 µM against intestinal alkaline phosphatase (IAP) [1]. The simple benzyl‑bearing target compound lacks this polar contact and is expected to exhibit a different potency and selectivity fingerprint. Consequently, generic interchange with other N‑1‑substituted 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamides is not supported without empirical head‑to‑head data.

1‑Benzyl‑N‑(4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide – Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight and Hydrogen‑Bond Acceptor Count – Direct Comparison with the 3‑Nitrobenzyl Analog

The target compound (C₁₉H₁₅N₃O₄) has a molecular weight of 349.34 g mol⁻¹ and five hydrogen‑bond acceptors [1]. The 1‑(3‑nitrobenzyl) analog (C₁₉H₁₄N₄O₆) is 45 Da heavier (394.34 g mol⁻¹) and possesses seven hydrogen‑bond acceptors [2]. The lower mass and reduced polar surface area of the target compound predict superior passive membrane permeability and a more favorable ligand‑efficiency index.

Physicochemical property Lead optimisation Medicinal chemistry

Alkaline Phosphatase Inhibition – Class‑Level Inference from the 3‑Nitrobenzyl Analog

The 3‑nitrobenzyl analog is a validated inhibitor of alkaline phosphatase isozymes, with a Ki of 3.2 µM for mouse intestinal alkaline phosphatase (IAP), an IC₅₀ of 0.54 µM for the same enzyme in a chemiluminescence assay, and an IC₅₀ of 21.1 µM for mouse germ‑cell alkaline phosphatase [1]. The target compound, lacking the 3‑nitro group, is expected to lose one to two orders of magnitude in potency against these targets while gaining isozyme selectivity. This inference is based on the known role of the nitro group in forming key polar contacts within the enzyme active site.

Alkaline phosphatase Enzyme inhibition Isozyme selectivity

PDK1 Inhibitory Potential – Scaffold‑Level Evidence and Differentiation from Difluorobenzyl Congeners

The 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide scaffold is a recognized PDK1 pharmacophore, with patent‑exemplified difluorobenzyl derivatives achieving IC₅₀ values below 100 nM in biochemical PDK1 assays [1]. The target compound replaces the 3,4‑difluorobenzyl group with an unsubstituted benzyl group, a modification that is predicted to reduce PDK1 affinity by at least 10‑fold based on the SAR trend observed within the patent series while potentially decreasing off‑target Aurora A inhibition noted for the dual PDK1/AurA inhibitors [2]. No direct PDK1 IC₅₀ has been reported for the target compound; all inferences are derived from class‑level SAR.

PDK1 inhibition Kinase selectivity Cancer therapeutics

Recommended Application Scenarios for 1‑Benzyl‑N‑(4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide (CAS 933251‑67‑3)


Negative Control or Pharmacologically Attenuated Probe for PDK1 Studies

Because the target compound retains the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide core but is predicted to be >10‑fold less potent against PDK1 than the difluorobenzyl analogs [1], it can serve as a matched negative control in cellular PDK1‑dependent assays, helping to separate scaffold‑mediated effects from on‑target PDK1 pharmacology.

Alkaline Phosphatase Selectivity Screening Starting Point

The absence of the 3‑nitro group that confers low‑micromolar IAP potency to the 3‑nitrobenzyl analog [1] makes the target compound a valuable tool for profiling isozyme‑selective alkaline phosphatase inhibitors; its weak predicted activity provides a clean baseline for additive or synergistic combination studies.

Fragment‑Based Lead Discovery Campaigns

With a molecular weight of 349 g mol⁻¹ and only five hydrogen‑bond acceptors [1], the compound satisfies fragment‑like physicochemical criteria (MW < 350, HBA ≤ 5) and can be used as a core scaffold for structure‑based design, where incremental addition of substituents is used to build potency while monitoring ligand efficiency.

Quote Request

Request a Quote for 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.